3-(2,5-Difluorophenyl)azetidine hydrochloride
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Overview
Description
3-(2,5-Difluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluorophenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)azetidine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
Scientific Research Applications
3-(2,5-Difluorophenyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)azetidine hydrochloride
- 3-(2,4-Difluorophenyl)azetidine hydrochloride
- 3-(2,3-Difluorophenyl)azetidine hydrochloride
Uniqueness
3-(2,5-Difluorophenyl)azetidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other difluorophenyl azetidine derivatives.
Properties
Molecular Formula |
C9H10ClF2N |
---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-1-2-9(11)8(3-7)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H |
InChI Key |
BZHKRRPXYGIVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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